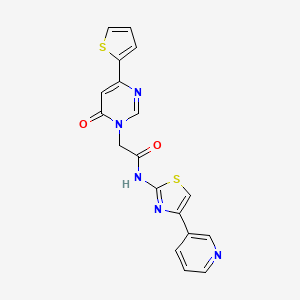![molecular formula C16H13ClF3NO2 B2730329 Benzyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-47-8](/img/structure/B2730329.png)
Benzyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate, also known as BCP, is a small molecule that has a wide range of uses in the scientific research field. BCP has been used in a variety of experiments, ranging from the study of protein-protein interactions to the design of new drugs, and it has been found to be a highly effective tool for scientists. BCP has a unique chemical structure that allows it to interact with a variety of biological molecules, making it a versatile compound for use in a variety of research applications.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Transfer Hydrogenation : A study explored water-soluble half-sandwich complexes for catalytic transfer hydrogenation of carbonyl compounds in water using glycerol as a hydrogen donor, showcasing potential applications in green chemistry and sustainable processes (Prakash et al., 2014).
- Oxidative Coupling of Alkanones : Research on the oxidative C–C coupling reaction with 2-propanone and 2-butanone at reflux, facilitated by palladium complexes, highlights the method's applicability in synthesizing complex organic structures with potential pharmaceutical relevance (El-Abadelah et al., 2018).
- Base-Free Transfer Hydrogenation : The synthesis and application of Cp*Ir(pyridinesulfonamide)Cl precatalysts for transfer hydrogenation of various ketones, including biomass-derived substrates, demonstrate the versatility of these catalysts in organic synthesis (Ruff et al., 2016).
Material Science and Chemistry
- Trifluoroacetylation of Arenes : The utility of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions offers insights into the modification of aromatic compounds, which could be beneficial in material science and organic synthesis (Keumi et al., 1990).
- Corrosion Inhibition : The study on corrosion inhibition of mild steel by schiff base compounds in hydrochloric acid, including benzylidene-pyridine derivatives, can have implications for developing new materials with enhanced corrosion resistance (Ashassi-Sorkhabi et al., 2005).
Additional Applications
- Synthesis and SAR Studies : The synthesis and structure-activity relationship studies of 5,6-diarylpyridines as human CB1 inverse agonists indicate the chemical's potential in medicinal chemistry for developing new therapeutic agents (Meurer et al., 2005).
Propiedades
IUPAC Name |
benzyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10(15(22)23-9-11-5-3-2-4-6-11)14-13(17)7-12(8-21-14)16(18,19)20/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMVZPJAIUQSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
![N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2730247.png)
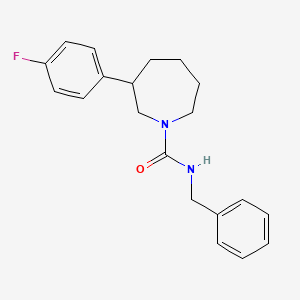
![(2E)-3-methyl-2-[(3-methylanilino)methylidene]-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2730254.png)
![6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2730255.png)
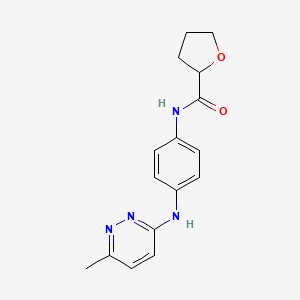
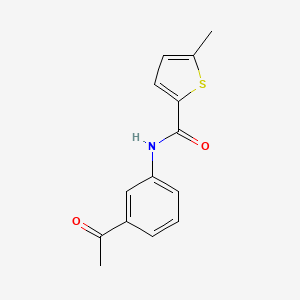
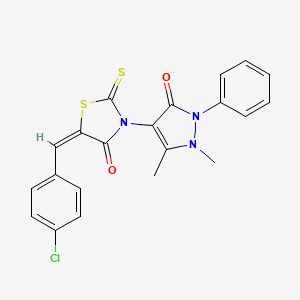
![4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2730259.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2730260.png)
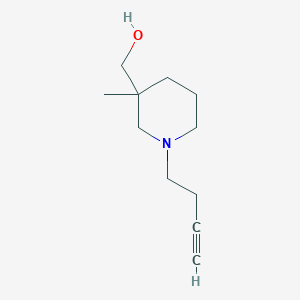

![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2730265.png)
